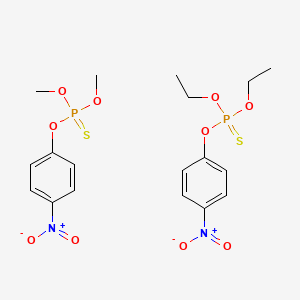
O-Deacetyl-ravidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Deacetyl-ravidomycin is a microbial metabolite derived from the bacterium Streptomyces ravidus. It is a more active and stable analogue of the ravidomycin complex. This compound exhibits potent, light-dependent antitumor activity and has been found to inhibit Topoisomerase II . It also shows weak antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Deacetyl-ravidomycin is synthesized through the deacetylation of ravidomycin. The deacetylation process involves refluxing ravidomycin in methanol . The structure of the product is confirmed through spectral data, showing the desired molecular peak at 521 m/z .
Industrial Production Methods
The industrial production of this compound involves culturing Streptomyces ravidus in an aqueous nutrient medium . This process allows for the large-scale production of the compound, which can then be isolated and purified for further use.
Chemical Reactions Analysis
Types of Reactions
O-Deacetyl-ravidomycin undergoes several types of chemical reactions, including:
Deacetylation: Removal of acetyl groups to form the active compound.
Hydrogenation: Reduction of the vinylic bond to form dihydro derivatives.
Acetylation: Addition of acetyl groups to form diacetyl derivatives.
Common Reagents and Conditions
Methanol: Used for deacetylation by refluxing.
Acetic Anhydride and Pyridine: Used for acetylation at room temperature.
Palladium on Carbon (Pd/C): Used for hydrogenation at atmospheric pressure.
Major Products Formed
Deacetyl-ravidomycin: Formed by deacetylation.
Dihydro-ravidomycin: Formed by hydrogenation.
Diacetyl-ravidomycin: Formed by acetylation.
Scientific Research Applications
O-Deacetyl-ravidomycin has a wide range of scientific research applications, including:
Antitumor Activity: Exhibits potent, light-dependent antitumor activity.
Antibacterial Activity: Active against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
Antifungal Activity: Shows weak antifungal activity.
Inhibition of Topoisomerase II: Acts as an inhibitor of Topoisomerase II, which is crucial for DNA replication and cell division.
Mechanism of Action
O-Deacetyl-ravidomycin exerts its effects primarily through the inhibition of Topoisomerase II . This enzyme is essential for DNA replication and cell division. By inhibiting Topoisomerase II, this compound disrupts the DNA replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent antitumor agent .
Comparison with Similar Compounds
O-Deacetyl-ravidomycin is part of the ravidomycin complex and shares similarities with other compounds such as:
Ravidomycin: The parent compound from which this compound is derived.
Gilvocarcin: Another antibiotic with a similar tetracyclic aglycone structure.
Chrysomycin: Shares structural similarities and is produced by Streptomyces albaduncus.
This compound is unique due to its enhanced stability and activity compared to ravidomycin . Its light-dependent antitumor activity and inhibition of Topoisomerase II make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C29H31NO8 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-[(2S,3R,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m0/s1 |
InChI Key |
ZHXCTIMNNKVMJM-YVTOXBEXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


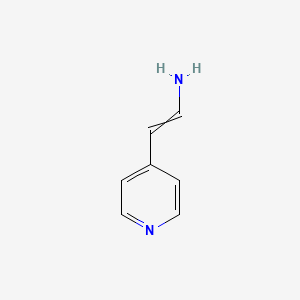
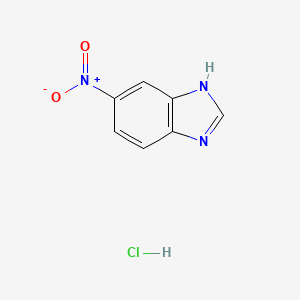
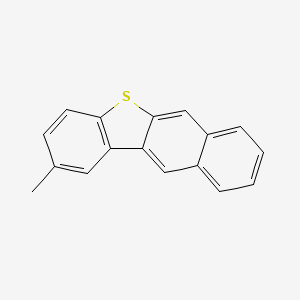
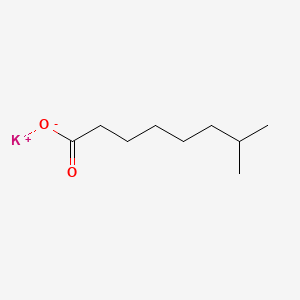




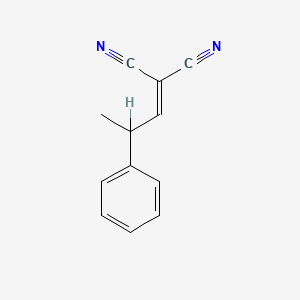
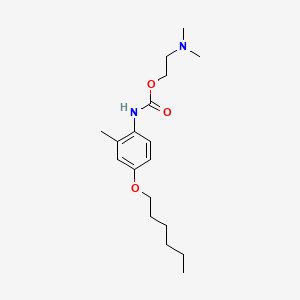
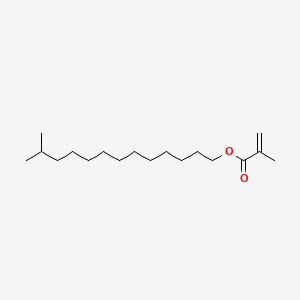
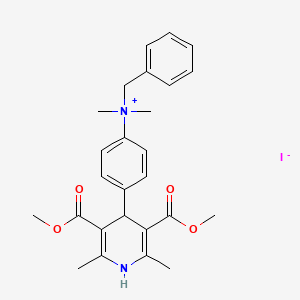
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
